1-(4-(1H-indol-1-yl)phenyl)propan-1-one

Description

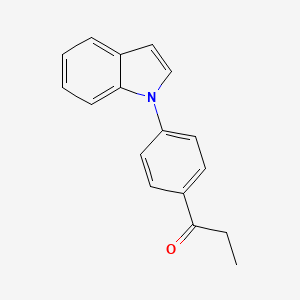

1-(4-(1H-Indol-1-yl)phenyl)propan-1-one is a ketone derivative featuring an indole moiety attached to the para-position of a phenyl ring. Indole-containing compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules, including anticancer and anti-inflammatory agents . This compound’s structure combines the aromatic indole system with a propan-1-one group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(4-indol-1-ylphenyl)propan-1-one |

InChI |

InChI=1S/C17H15NO/c1-2-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |

InChI Key |

BPNHPOLCBPWKJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired product .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via Fischer indole cyclization (Figure 1):

-

Hydrazone Formation : Reacting 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine in ethanol yields the corresponding hydrazone.

-

Cyclization : Treatment with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid induces cyclization, forming the indole ring .

Key Conditions :

-

Yield: ~75% (after purification)

-

Characterization: IR (C=O stretch at 1669 cm⁻¹), ¹H NMR (δ 10.9 for indole NH) .

Ketone Functionalization

The propan-1-one moiety undergoes several derivatization reactions:

2.1. Corey–Chaykovsky Epoxidation

-

Reagents : Trimethylsulfoxonium iodide (TMSOI), NaOH (aq)

-

Product : Epoxide intermediate (e.g., 2-phenyl-3-(1H-indol-1-yl)-1-(azol-1-yl)propan-2-ol derivatives) .

2.2. Reduction to Alcohol

-

Reducing Agents : NaBH₄, LiAlH₄, or catalytic hydrogenation.

-

Product : Secondary alcohol (e.g., 1-(4-(1H-indol-1-yl)phenyl)propan-1-ol) .

2.3. Nucleophilic Addition

-

Reagents : Grignard reagents (e.g., RMgX) add to the carbonyl group, forming tertiary alcohols.

-

Example : Reaction with methylmagnesium bromide yields 2-methyl-1-(4-(1H-indol-1-yl)phenyl)propan-2-ol .

3.1. Electrophilic Substitution on Indole

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the indole’s C3 position.

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ brominates the indole’s benzene ring .

3.2. Friedel–Crafts Acylation

Catalytic Cross-Coupling

-

Palladium-Catalyzed Reactions :

Spectroscopic Characterization

| Technique | Key Data | Source |

|---|---|---|

| IR | C=O stretch: 1669 cm⁻¹ | |

| ¹H NMR | Indole NH: δ 10.9 (broad singlet) | |

| ¹³C NMR | Carbonyl carbon: δ 198.5 |

Thermodynamic and Computational Insights

-

DFT Calculations : B3LYP/6-311G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gap: 4.2 eV) and electrostatic potential surfaces, highlighting reactive sites .

-

Nonlinear Optical (NLO) Properties : Hyperpolarizability (β₀) values suggest potential in photonic applications .

Reaction Optimization

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Fischer Indole Cyclization | BF₃·Et₂O, CH₃COOH, 80°C | 75% | |

| Epoxidation | TMSOI, NaOH, CH₂Cl₂, reflux | 82% | |

| Reductive Cyclization | Fe, AcOH, 70°C | 89% |

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(4-(1H-indol-1-yl)phenyl)propan-1-one

- Molecular Formula : C16H15N

- Molecular Weight : 235.28 g/mol

Structure

The compound features an indole moiety attached to a phenyl ring, which is further connected to a propanone group, contributing to its diverse reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various indole derivatives and evaluated their efficacy against Candida albicans, with some compounds showing minimal inhibitory concentrations comparable to established antifungal agents like fluconazole .

Case Study: Synthesis and Evaluation

In a specific study, the synthesized compound was tested for its antifungal activity, revealing that modifications on the phenyl ring significantly influenced the activity levels. For instance, compounds with halogen substitutions showed enhanced potency against C. albicans compared to their unsubstituted counterparts .

Pharmacological Potential

The compound's structure suggests potential applications in drug design, particularly in developing selective inhibitors for various biological targets. The indole ring is known for its role in numerous bioactive compounds, making derivatives of this structure promising candidates for further pharmacological studies.

Case Study: Drug Development

A recent investigation into indole-based compounds highlighted their potential as selective inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism . The study emphasized the importance of structural modifications in enhancing selectivity and reducing toxicity, paving the way for safer pharmacological agents.

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating more complex molecules with desired biological activities. Researchers have explored various synthetic routes to optimize yield and purity while ensuring that the resultant compounds retain or enhance biological efficacy .

Table 1: Summary of Antimicrobial Activity

| Compound Name | Structure | MIC (µg/mL) | Activity Against |

|---|---|---|---|

| Compound A | Structure A | 0.020 | C. albicans |

| Compound B | Structure B | 0.022 | C. albicans |

| Compound C | Structure C | 0.011 | C. albicans |

Table 2: Synthesis Pathways

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Route A | 85 | Alkylation, Cyclization |

| Route B | 75 | Substitution, Reduction |

Mechanism of Action

The mechanism of action of 1-(4-(1H-indol-1-yl)phenyl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Indole Positional Isomers

- 1-(1H-Indol-3-yl)propan-1-one (): The indole nitrogen is at the 3-position instead of the 1-position. Biological Relevance: Indol-3-yl derivatives are intermediates for anticancer drugs, suggesting that the target compound’s 1-yl isomer may have distinct pharmacological profiles .

Heterocyclic Variations

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Replaces indole with imidazole, introducing a basic nitrogen.

- (2E)-1-(2,3-Dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one ():

Substituent Modifications on the Aryl Ring

Key Observations :

Physicochemical and Spectral Properties

| Property | 1-(4-(1H-Indol-1-yl)phenyl)propan-1-one | 1-(Indol-3-yl)propan-1-one | (E)-3-[4-(Imidazol-1-yl)phenyl]propenone |

|---|---|---|---|

| Molecular Weight | 263.30 g/mol | 187.24 g/mol | 290.33 g/mol |

| LogP (Estimated) | ~3.2 | ~2.8 | ~2.5 |

| IR (C=O stretch) | ~1680 cm⁻¹ | ~1675 cm⁻¹ | ~1690 cm⁻¹ |

| 1H NMR (Key signals) | Indole H (δ 7.2–7.8 ppm) | Indole H (δ 7.5–8.1 ppm) | Imidazole H (δ 7.8–8.3 ppm) |

Notes:

Biological Activity

1-(4-(1H-indol-1-yl)phenyl)propan-1-one, a compound featuring an indole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate phenyl and propanone precursors. The methodologies often include:

- Condensation Reactions : Utilizing various catalysts to promote the formation of the indole-phenyl linkage.

- Optimization Techniques : Employing solvent variations and temperature adjustments to enhance yield and purity.

Antifungal Activity

Research indicates that derivatives of indole, including this compound, demonstrate significant antifungal properties. A study evaluated a series of indole derivatives against Candida albicans, revealing that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole. For instance, derivatives with specific substitutions on the phenyl ring showed enhanced activity, with MIC values as low as 0.00035 µg/mL for the most potent compounds .

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| This compound | 0.00035 | Comparable to fluconazole |

| Fluconazole | 0.020 | Standard reference |

Tyrosinase Inhibition

The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies demonstrated that analogs of this compound effectively inhibited tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

Antimicrobial Properties

In addition to its antifungal effects, the compound exhibits broad-spectrum antimicrobial activity. A study reported significant activity against various bacterial strains, with MIC values ranging from 0.22 to 0.25 µg/mL for some derivatives . This highlights its potential as a therapeutic agent against resistant microbial strains.

Study on Antifungal Efficacy

In a comparative study involving multiple indole derivatives, this compound was tested against clinical isolates of Candida species. Results indicated that modifications to the indole structure significantly influenced antifungal efficacy, with specific substitutions enhancing activity against resistant strains .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research on related indole derivatives showed promising results in protecting neuronal cells from oxidative stress and apoptosis, suggesting that structural modifications could lead to enhanced neuroprotective effects .

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- CYP51 Inhibition : The compound's structure allows it to inhibit cytochrome P450 enzymes involved in fungal sterol biosynthesis, leading to increased susceptibility of fungal cells .

- Tyrosinase Binding : The indole moiety facilitates binding to the active site of tyrosinase, inhibiting its enzymatic function and thereby reducing melanin synthesis .

Q & A

Q. What are the established synthetic routes for 1-(4-(1H-indol-1-yl)phenyl)propan-1-one?

The compound can be synthesized via Fischer indolization . The procedure involves reacting 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine in ethanol to form a hydrazone intermediate. Subsequent cyclization is achieved using BF₃·Et₂O in boiling acetic acid, yielding the indole derivative in quantitative yields. Structural confirmation is performed via IR and NMR spectroscopy .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- ¹H/¹³C NMR confirms substituent positioning and indole ring formation.

- X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, critical for detecting stereochemical anomalies .

Q. What solvents and catalysts are optimal for Fischer indolization in this synthesis?

- Solvents : Ethanol for hydrazone formation; acetic acid for cyclization.

- Catalysts : BF₃·Et₂O enhances electrophilic cyclization efficiency. Zinc chloride in xylene is an alternative but less efficient for propanone derivatives .

Advanced Research Questions

Q. How does substituent variation on the phenyl or indole moiety influence biological activity?

Studies on structurally related compounds (e.g., 1-indol-1-yl-propan-2-ones) reveal that:

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance inhibitory activity against enzymes like cytosolic phospholipase A2α (cPLA2α).

- Methyl groups on the indole nitrogen improve metabolic stability but reduce solubility. Systematic SAR studies using vesicle assays and cellular platelet models are recommended to optimize activity .

Q. What crystallographic challenges arise during structural analysis of this compound?

- Twinned crystals : Common in indole derivatives due to planar stacking; SHELXL can model twin laws for refinement.

- Disorder in the propanone chain : Use restraints on thermal parameters and bond distances during SHELX refinement. High-resolution data (≤ 0.8 Å) is critical for resolving subtle conformational changes .

Q. How can conflicting spectroscopic and computational data be resolved?

- Contradictions in NMR shifts : Verify solvent effects (e.g., DMSO vs. CDCl₃) and compare with DFT-calculated chemical shifts.

- Discrepancies in X-ray vs. DFT geometries : Check for crystal packing forces or solvent inclusion artifacts. Multi-temperature crystallography (100–300 K) can assess thermal motion impacts .

Q. What methodologies are recommended for studying its pharmacokinetic properties?

- Lipophilicity : Calculate logP values using HPLC retention times or shake-flask partitioning.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for oxidative metabolites.

- CYP450 inhibition : Use fluorogenic assays to screen for interactions with cytochrome P450 isoforms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.